(S)-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine
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Overview
Description
(S)-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 5-chloro-2,3,4-trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2,3,4-trifluoroaniline and (S)-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(S)-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(5-Chloro-2,3,4-trifluorophenyl)piperidine: Similar structure but with a piperidine ring.
(S)-2-(5-Chloro-2,3,4-trifluorophenyl)morpholine: Contains a morpholine ring instead of pyrrolidine.
(S)-2-(5-Chloro-2,3,4-trifluorophenyl)pyridine: Features a pyridine ring.
Uniqueness
(S)-2-(5-Chloro-2,3,4-trifluorophenyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a 5-chloro-2,3,4-trifluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H9ClF3N |
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Molecular Weight |
235.63 g/mol |
IUPAC Name |
(2S)-2-(5-chloro-2,3,4-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9ClF3N/c11-6-4-5(7-2-1-3-15-7)8(12)10(14)9(6)13/h4,7,15H,1-3H2/t7-/m0/s1 |
InChI Key |
YPFLBOZBLPBVBB-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C(=C2F)F)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C(=C2F)F)F)Cl |
Origin of Product |
United States |
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